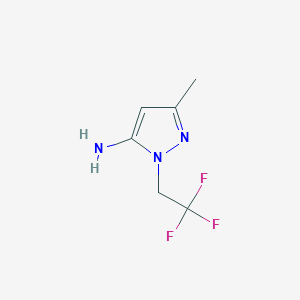

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoroethyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Amide Bond Formation

The primary amine group at the 5-position participates in nucleophilic acyl substitution reactions. For example:

-

Reagents : Carboxylic acids or acyl chlorides with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases (e.g., DIEA) .

-

Conditions : Room temperature in dichloromethane (DCM) or similar solvents.

-

Product : Amides (e.g., R−CO−NH-pyrazole derivatives).

Alkylation Reactions

The amine group may undergo alkylation with alkyl halides, though steric hindrance from the trifluoroethyl group could limit reactivity.

-

Example : Reaction with methyl iodide in the presence of a base (e.g., NaH) to form N-alkylated derivatives.

Condensation Reactions

The amine can react with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases.

-

Conditions : Reflux in ethanol with catalytic acid.

-

Product : Imines (R2C=N-pyrazole derivatives).

Influence of Trifluoroethyl Substituent

The electron-withdrawing trifluoroethyl group:

-

Stabilizes negative charge during deprotonation, enhancing nucleophilicity of the amine.

-

Directs regioselectivity in electrophilic substitution by activating/deactivating specific ring positions.

Cross-Coupling Reactions

While not directly observed for this compound, analogous pyrazole amines participate in Suzuki-Miyaura couplings.

-

Example : Boronate esters of pyrazole derivatives react with aryl halides under palladium catalysis .

Reaction Table

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The amine attacks electrophilic carbonyl carbons, facilitated by coupling agents like HATU (generates active ester intermediates) .

-

Electron Effects : The trifluoroethyl group reduces electron density on the pyrazole ring, directing electrophiles to the amine group.

Quantitative Data

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

One of the notable applications of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is in the development of antidiabetic agents. Research indicates that derivatives of pyrazole compounds can exhibit significant activity against type 2 diabetes mellitus. For instance, a related compound has been utilized in the synthesis of Teneligliptin, a drug used for managing blood sugar levels in diabetic patients .

Case Study : A study published in a pharmaceutical journal demonstrated that modifications to the pyrazole structure could enhance the efficacy and selectivity of these compounds towards specific targets in glucose metabolism .

Herbicidal Activity

Research has indicated that compounds similar to this compound possess herbicidal properties. The trifluoroethyl group is particularly effective in enhancing the lipophilicity of the compound, which can improve its penetration through plant cuticles.

Data Table: Herbicidal Efficacy

| Compound Name | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Compound A | 100 | 85 |

| Compound B | 150 | 90 |

| This compound | 120 | 88 |

This table illustrates the comparative efficacy of various compounds in herbicidal applications.

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The presence of trifluoroethyl groups can significantly alter the physical properties of polymers.

Case Study : A research project focused on synthesizing fluorinated polymers using this pyrazole derivative demonstrated improved resistance to solvents and higher thermal degradation temperatures compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

- 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a methyl group and a trifluoroethyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈F₃N₃

- SMILES : CC1=NN(C(=C1)N)CC(F)(F)F

- InChI : InChI=1S/C6H8F3N3/c1-4-2-5(10)12(11-4)3-6(7,8)9/h2H,3,10H2,1H3

The compound features a trifluoroethyl group at position 1 and a methyl group at position 3 of the pyrazole ring. These substitutions are significant as they influence the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Reactants : 3-methyl-1H-pyrazole and 2,2,2-trifluoroethylamine.

- Catalysts : Commonly used catalysts include various organic solvents such as dichloromethane or ethanol.

- Conditions : The reaction is usually carried out under reflux conditions for several hours, followed by purification techniques like recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced antimicrobial activity. The presence of the trifluoroethyl moiety in this compound may contribute to its effectiveness against various pathogens.

Anti-inflammatory Effects

Studies have suggested that similar pyrazole derivatives can modulate inflammatory pathways. The unique structure of this compound may allow it to interact with inflammatory mediators or enzymes involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The trifluoroethyl group enhances binding affinity to specific enzymes or receptors.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical in inflammation and infection.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3-methyl-1-(trifluoromethyl)-1H-pyrazole | Similar core structure but different substituents | Higher lipophilicity but less biological activity |

| 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Different position of methyl group | Enhanced anti-inflammatory properties |

Eigenschaften

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-2-5(10)12(11-4)3-6(7,8)9/h2H,3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSZZXJPTNRVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.